![molecular formula C13H20Cl2N2O B3107123 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride CAS No. 1609403-27-1](/img/structure/B3107123.png)
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride
Overview
Description
“1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O . It is used in various scientific research and experiments .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” consists of 13 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 291.217 Da, and the monoisotopic mass is 290.095276 Da .Scientific Research Applications
Antimycobacterial Applications
Research on xanthone derivatives, including compounds structurally similar to 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride, demonstrates significant antimycobacterial activity. Szkaradek et al. (2008) synthesized derivatives evaluated for their activity against M. tuberculosis. Among them, certain compounds exhibited high inhibition rates of M. tuberculosis growth, highlighting the potential of piperazine derivatives in treating tuberculosis and related mycobacterial infections Szkaradek et al., 2008.
Antidepressant and Anxiolytic Properties
Piperazine derivatives have been investigated for their potential in treating psychiatric disorders. Waszkielewicz et al. (2015) synthesized N‐(2‐methoxyphenyl)piperazine derivatives with significant affinities toward serotonergic receptors. These compounds demonstrated potent antidepressant-like activity in behavioral tests, suggesting their application in developing new therapeutic agents for depression and anxiety disorders Waszkielewicz et al., 2015.
Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has also been a subject of scientific inquiry. Marona et al. (2009) explored the effects of certain 1,4-piperazine derivatives in seizure models, finding moderate effectiveness in increasing seizure thresholds. This line of research underscores the possibility of utilizing piperazine derivatives in developing anticonvulsant therapies Marona et al., 2009.
Cardiotropic Activity
Further investigations into the therapeutic potential of piperazine derivatives include their cardiotropic activity. Mokrov et al. (2019) synthesized a series of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and assessed their cardiotropic effects. These studies reveal significant antiarrhythmic activity in specific derivatives, indicating their potential in addressing cardiovascular disorders Mokrov et al., 2019.
properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSOIMKGNLVTMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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